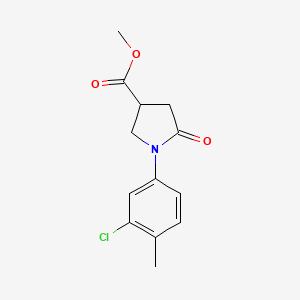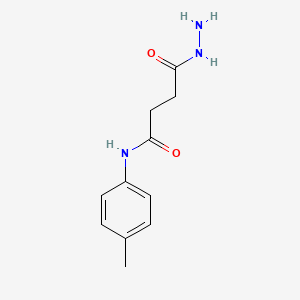![molecular formula C12H13FN2O2 B1345279 5-氟-吡咯并[2,3-b]吡啶-1-羧酸叔丁酯 CAS No. 928653-77-4](/img/structure/B1345279.png)
5-氟-吡咯并[2,3-b]吡啶-1-羧酸叔丁酯
描述
5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester (5FPP-TBE) is a novel fluorinated pyrrolopyridine derivative with a wide range of applications in the field of organic synthesis. It is a versatile reagent that has been used in a variety of chemical reactions, including the synthesis of various organic compounds. 5FPP-TBE has also been used in the synthesis of several biologically active compounds, such as antibiotics and drugs. In addition, 5FPP-TBE has been used in the development of new catalysts and materials for various applications.
科学研究应用
有机合成和化学反应
研究人员已经开发了合成吡咯衍生物的方法,包括类似于“5-氟-吡咯并[2,3-b]吡啶-1-羧酸叔丁酯”的衍生物。例如,3-甲氧基-2-吡咯羧酸叔丁酯与单线态氧的反应产生 5-取代吡咯,作为神童红素及其类似物的先驱 (H. Wasserman 等人,2004 年)。另一项研究重点是 SF5-取代吡咯羧酸酯的制备,展示了一种将五氟磺酰基引入吡咯衍生物的新方法 (W. R. Dolbier 和 Zhao-Jing Zheng,2009 年)。
药物化学和药物设计
已经合成氟化吡咯并[2,3-b]吡啶,以潜在用作酶抑制剂,例如 ADA(腺苷脱氨酶)和 IMPDH(肌苷 5'-单磷酸脱氢酶)。这些化合物对于开发新型治疗剂至关重要 (V. Iaroshenko 等人,2009 年)。此外,对氟化萘啶的研究导致了具有显着抗菌活性的化合物的合成,突出了氟化化合物在开发新抗生素中的效用 (D. Bouzard 等人,1992 年)。
材料科学和聚合物化学
在材料科学中,探索吡咯和吡咯并[2,3-b]吡啶衍生物的合成和应用,以了解它们在聚合物化学和太阳能电池技术中的潜在用途。例如,吡啶结合的醇溶性中性聚芴衍生物已被开发为聚合物太阳能电池的高效阴极改性层,展示了吡咯衍生物在增强有机电子器件性能方面的多功能性 (Guiting Chen 等人,2017 年)。
作用机制
Target of Action
The compound “5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester” is a pyrrolopyridine derivative. Pyrrolopyridines are a class of compounds that have been studied for their potential biological activities . .
Mode of Action
Other pyrrolopyridine derivatives have been shown to interact with various biological targets .
Biochemical Pathways
Pyrrolopyridines, in general, have been shown to interact with various biochemical pathways .
生化分析
Biochemical Properties
5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in fluorination reactions, such as fluorinase, which catalyzes the incorporation of fluorine into organic molecules. Additionally, it can interact with proteins that have binding sites for fluorinated compounds, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding, van der Waals forces, and hydrophobic interactions, which contribute to the compound’s biochemical properties .
Cellular Effects
The effects of 5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to changes in gene expression profiles. Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. It can act as an enzyme inhibitor or activator, depending on the target enzyme and the nature of the interaction. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that its effects on cellular function can vary, with some effects becoming more pronounced or diminishing over time. These temporal changes are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of 5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels. These findings highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, which catalyzes the oxidation of the compound, leading to the formation of metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of 5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as ATP-binding cassette transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting sequences or modifications. Its localization can affect its activity and function, as it interacts with different biomolecules in various subcellular environments. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
tert-butyl 5-fluoropyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-5-4-8-6-9(13)7-14-10(8)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZLVKNLNVZTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=CN=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640121 | |
| Record name | tert-Butyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928653-77-4 | |
| Record name | 1,1-Dimethylethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928653-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


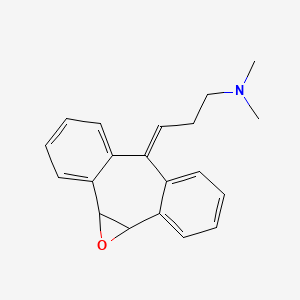




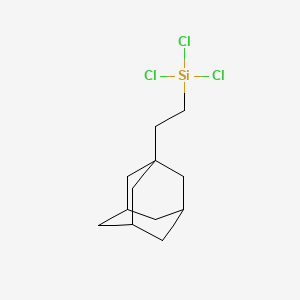
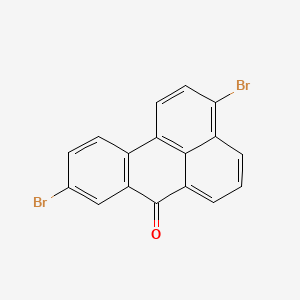
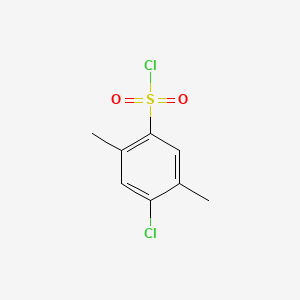
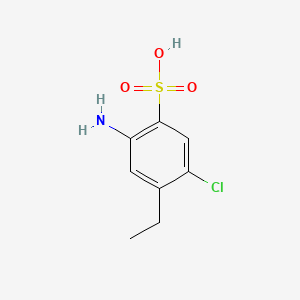
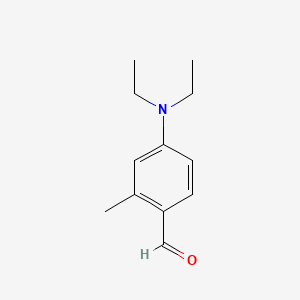
![4-[(2-Cyanoethyl)methylamino]benzaldehyde](/img/structure/B1345214.png)
